molecular formula C12H16ClNO2 B12002960 Carbamic acid, methyl-, 6-chlorothymyl ester CAS No. 2655-03-0

Carbamic acid, methyl-, 6-chlorothymyl ester

Cat. No.: B12002960
CAS No.: 2655-03-0
M. Wt: 241.71 g/mol
InChI Key: SJFVLRSDYVADNO-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 6-chlorothymyl ester: is a chemical compound that belongs to the class of carbamates It is an ester derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a 6-chlorothymyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 6-chlorothymyl ester typically involves the reaction of 6-chlorothymol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:

[ \text{6-Chlorothymol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 6-chlorothymyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.

    Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

    Substitution: The chlorine atom in the 6-chlorothymyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Carbamic acid and 6-chlorothymol.

    Oxidation: Various oxidation products depending on the conditions.

    Substitution: Substituted carbamic acid esters.

Scientific Research Applications

Carbamic acid, methyl-, 6-chlorothymyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of pesticides and herbicides due to its potential biological activity.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 6-chlorothymyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: An ester of carbamic acid with a methyl group.

    Ethyl carbamate: An ester of carbamic acid with an ethyl group.

    6-Chlorothymol: The parent compound from which the ester is derived.

Uniqueness

Carbamic acid, methyl-, 6-chlorothymyl ester is unique due to the presence of the 6-chlorothymyl group, which imparts specific chemical and biological properties

Properties

CAS No.

2655-03-0

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

(2-chloro-3-methyl-6-propan-2-ylphenyl) N-methylcarbamate

InChI

InChI=1S/C12H16ClNO2/c1-7(2)9-6-5-8(3)10(13)11(9)16-12(15)14-4/h5-7H,1-4H3,(H,14,15)

InChI Key

SJFVLRSDYVADNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)OC(=O)NC)Cl

Origin of Product

United States

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